6-(((Phenylsulfonyl)methyl)amino)hexanoic acid
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Overview
Description
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid is a chemical compound with the molecular formula C13H19NO4S and a molecular weight of 285.36 g/mol . It is known for its unique structure, which includes a phenylsulfonyl group attached to a hexanoic acid backbone. This compound is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of 6-(((Phenylsulfonyl)methyl)amino)hexanoic acid typically involves the reaction of hexanoic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of 6-(((Phenylsulfonyl)methyl)amino)hexanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
6-(((Phenylsulfonyl)methyl)amino)hexanoic acid can be compared with other similar compounds such as:
Aminocaproic acid: Known for its use as an enzyme inhibitor in medical applications.
Hexanoic acid derivatives: These compounds share a similar hexanoic acid backbone but differ in their functional groups, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its phenylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H19NO4S |
---|---|
Molecular Weight |
285.36 g/mol |
IUPAC Name |
6-(benzenesulfonylmethylamino)hexanoic acid |
InChI |
InChI=1S/C13H19NO4S/c15-13(16)9-5-2-6-10-14-11-19(17,18)12-7-3-1-4-8-12/h1,3-4,7-8,14H,2,5-6,9-11H2,(H,15,16) |
InChI Key |
OLUXXKLSWDXSDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CNCCCCCC(=O)O |
Origin of Product |
United States |
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